

A Technical Guide to 5-Nitroisophthalic Acid: Molecular Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: 5-Nitroisophthalic acid

Cat. No.: B126730

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Introduction: **5-Nitroisophthalic acid**, also known by its IUPAC name 5-nitrobenzene-1,3-dicarboxylic acid, is a versatile aromatic dicarboxylic acid.^[1] It is a pivotal chemical intermediate, playing a crucial role in the synthesis of a wide array of products across various industries.^[2] Its unique structure, featuring a nitro group and two carboxylic acid groups on a benzene ring, makes it an essential building block, particularly in the manufacturing of pharmaceuticals and dyes.^{[1][2]} This technical guide provides an in-depth overview of its molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis and application.

Molecular Structure and Formula

5-Nitroisophthalic acid is characterized by a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a nitro group at the 5-position.^{[1][2]} This specific arrangement of functional groups dictates its chemical reactivity and utility in specialized chemical syntheses.^[1]

Key Identifiers:

- Molecular Formula: C₈H₅NO₆^{[1][2][3][4][5][6][7][8][9]}
- IUPAC Name: 5-nitrobenzene-1,3-dicarboxylic acid^{[1][4]}
- CAS Number: 618-88-2^{[1][2][3][4][5][6][7][8][9][10][11][12][13][14]}

- Synonyms: 5-Nitro-1,3-benzenedicarboxylic acid, 5-NIPA, 5-Nitro-m-phthalic acid[2][4][5]
- Canonical SMILES: C1=C(C=C(C=C1C(=O)O)--INVALID-LINK--[O-])C(=O)O[1][4][9][15]
- InChI Key: NBDAHKQJXVLAID-UHFFFAOYSA-N[1][4][9][13][16][17]

Physicochemical Properties

The compound typically appears as a light cream or white to light yellow crystalline powder.[2][10] Its key quantitative properties are summarized in the table below for easy reference.

Property	Value	Citations
Molecular Weight	211.13 g/mol	[1][2][3][4][6][7][8][13][14]
Melting Point	259-261 °C	[2][13][14]
Boiling Point	~350 °C (estimated)	[2][14]
Appearance	Light cream / White to light yellow crystalline powder	[2][10]
Solubility in Water	1.5 g/L (at 20 °C)	[1][2]
Other Solvents	Soluble in methanol, DMSO, acetonitrile, alcohol, ether, hot water	[1][2][12][14]
Flash Point	189.6 °C (closed cup)	[13][14]
EC Number	210-568-3	[2][9][13]

Synthesis and Experimental Protocols

The primary method for synthesizing **5-Nitroisophthalic acid** is through the nitration of isophthalic acid.[2][12] This can be achieved through various protocols, from lab-scale batch processes to industrial continuous flow methods.

1. Laboratory-Scale Synthesis Protocol

This protocol describes a common batch synthesis method.

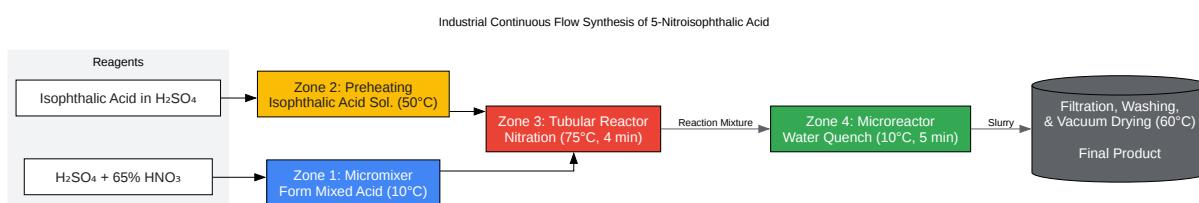
- Reagents:
 - Isophthalic acid (40g, 0.24 mol)
 - Concentrated sulfuric acid (104.3 mL, 1.92 mol)
 - 60% Nitric acid (37.8g, 0.36 mol)
 - Water
- Procedure:
 - Add concentrated sulfuric acid to a three-necked flask, followed by isophthalic acid.
 - Stir the mixture and heat to 60°C, holding for 30 minutes.[\[12\]](#)
 - Begin the dropwise addition of 60% nitric acid, controlling the rate to complete the addition over 2 hours.[\[12\]](#)
 - After addition is complete, maintain the reaction at 60°C for an additional 2 hours.[\[12\]](#)
 - Cool the mixture to below 50°C and carefully add 100 mL of water dropwise.[\[12\]](#)
 - Allow the mixture to cool to room temperature.
 - Filter the resulting precipitate to remove waste acid. The filter cake is then washed with water, pumped dry, and recrystallized to yield the final product.[\[12\]](#)
- Yield: This method produces approximately 34.6 g of product, representing a 68.4% yield.[\[12\]](#)

2. Industrial Continuous Flow Synthesis Protocol

Continuous nitration processes using micromixers and coil reactors are employed in industrial settings to enhance efficiency and scalability.[\[2\]](#)

- System Setup: The process involves four primary temperature-controlled zones.
- Procedure:

- Zone 1 (Mixed Acid Formation): Pump sulfuric acid and 65% concentrated nitric acid into a micromixer at 10°C to form the mixed nitrating acid. A typical flow rate is 2 mL/min for each acid.[18]
- Zone 2 (Substrate Preheating): Separately, pump a 12wt% solution of isophthalic acid in sulfuric acid to a preheating zone at 50°C with a flow rate of 10 mL/min.[18]
- Zone 3 (Nitration Reaction): Transport the preheated isophthalic acid solution and the mixed acid into a tubular reactor. The nitration reaction occurs at 75°C with a residence time of 4 minutes.[18]
- Zone 4 (Quenching): The reaction liquid flows from the reactor into a continuous stirring microreactor where it is quenched with water at 10°C. The water is pumped at a flow rate of 15 mL/min, and the quenching residence time is 5 minutes.[18]
- Product Isolation: The resulting effluent slurry is collected, filtered, washed with water, and vacuum dried at 60°C to obtain the high-purity product.[18]
- Yield: This continuous process can achieve yields of 90% with a purity of 99.2%. [18]



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Industrial continuous flow synthesis of **5-Nitroisophthalic acid**.

Key Applications and Reactions

5-Nitroisophthalic acid is rarely an end product; its value lies in its role as a precursor for more complex molecules.

1. Reduction to 5-Aminoisophthalic Acid

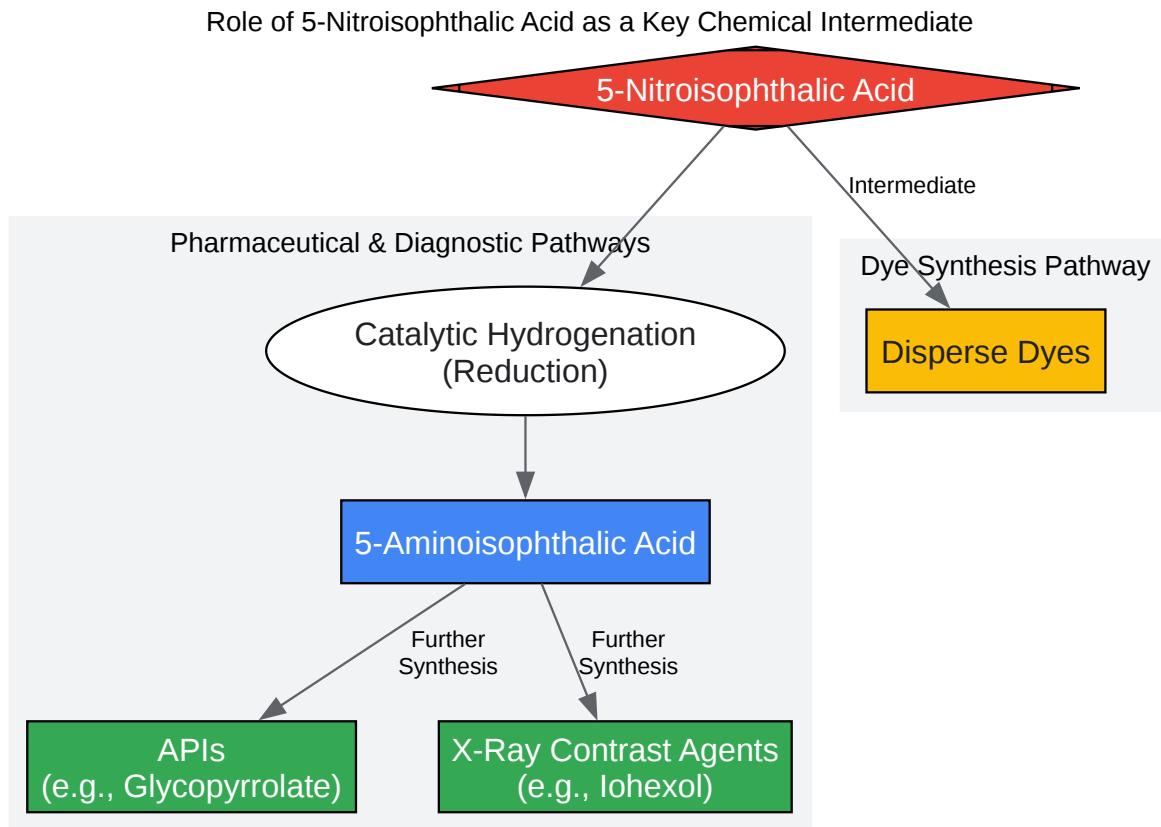
A critical transformation is the reduction of the nitro group to an amine group, yielding 5-aminoisophthalic acid. This product is a vital intermediate for many active pharmaceutical ingredients (APIs).[\[2\]](#)

- **Protocol:** Catalytic hydrogenation is performed in the presence of an alkali metal hydroxide (e.g., sodium hydroxide). The reaction is maintained under weakly acidic conditions (pH 4-7), which is below the isoelectric point of the starting material.[\[19\]](#) This method effectively suppresses the formation of by-products.[\[19\]](#)
- **Catalyst:** Raney nickel or palladium on carbon are effective catalysts for this reaction.[\[19\]](#)
- **Conditions:** The hydrogenation can be successfully carried out at low pressures, typically 10 kg/cm² or less.[\[19\]](#)

2. Role as a Chemical Intermediate

The compound serves as a cornerstone for synthesizing various high-value chemicals.

- **Pharmaceuticals:** It is a precursor in the synthesis of Glycopyrrolate, a medication used for respiratory conditions.[\[2\]](#)[\[10\]](#)
- **X-Ray Contrast Agents:** 5-aminoisophthalic acid, derived from **5-nitroisophthalic acid**, is essential for producing non-ionic X-ray contrast agents like Iohexol and Iopamidol.[\[5\]](#)[\[12\]](#)
- **Dye Manufacturing:** It is used as an intermediate for disperse dyes, such as 2,6-dicyano-4-nitroaniline.[\[2\]](#)[\[12\]](#) Its properties also allow it to act as a dispersant, enhancing the stability and uniformity of dye solutions.[\[2\]](#)



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Role of **5-Nitroisophthalic acid** as a key chemical intermediate.

Safety and Handling

5-Nitroisophthalic acid is classified as an irritant. It can cause irritation to the eyes, respiratory system, and skin.^[2] GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).^[4] Appropriate safety measures, including the use of personal protective equipment such as gloves, eye shields, and dust masks, are required when handling the compound.^{[2][13]} It should be stored in a dry, room-temperature environment in a well-sealed container to maintain stability.^{[2][11]}

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